Cas no 1909358-91-3 (3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid)

3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid
- (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid
- (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid
- 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid
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- インチ: 1S/C12H15NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h4-8H,1-3H3,(H,14,15)/b7-6+
- InChIKey: ZBTWJKYTBYYMDG-VOTSOKGWSA-N
- ほほえんだ: O(C(N1C=CC=C1/C=C/C(=O)O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-833129-0.25g |
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-833129-5.0g |
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-261962-5g |
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 5g |
$743.0 | 2023-09-02 | ||
Enamine | EN300-261962-0.05g |
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 0.05g |
$216.0 | 2025-02-19 | |
Enamine | EN300-833129-0.5g |
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
Enamine | EN300-833129-0.05g |
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
Enamine | EN300-833129-10.0g |
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
Enamine | EN300-261962-1g |
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 1g |
$256.0 | 2023-09-02 | ||
Enamine | EN300-261962-2.5g |
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
Enamine | EN300-261962-10g |
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid |
1909358-91-3 | 10g |
$1101.0 | 2023-09-02 |
3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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5. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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9. Book reviews
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acidに関する追加情報
3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid (CAS No. 1909358-91-3): A Comprehensive Overview
3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid (CAS No. 1909358-91-3) is a specialized organic compound that has gained significant attention in pharmaceutical and chemical research. This compound, often referred to as a Boc-protected pyrrole derivative, is widely used in medicinal chemistry and drug development due to its unique structural properties and reactivity.
The molecular structure of 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid features a pyrrole ring protected by a tert-butoxycarbonyl (Boc) group, along with a prop-2-enoic acid side chain. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule therapeutics and bioconjugates.
Recent trends in pharmaceutical research have highlighted the importance of pyrrole-based compounds like 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid. With the growing demand for targeted drug delivery systems and precision medicine, this compound has emerged as a key building block for designing novel drug candidates. Its compatibility with click chemistry and other modern synthetic techniques further enhances its utility in bioconjugation and drug discovery.
One of the most searched questions related to this compound is: "What are the applications of Boc-protected pyrrole derivatives in drug synthesis?" The answer lies in the compound's ability to serve as a versatile intermediate. Researchers frequently use 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid to introduce pyrrole motifs into larger molecules, which are often found in anticancer agents, anti-inflammatory drugs, and central nervous system (CNS) therapeutics.
Another hot topic in the scientific community is the role of Boc-protected compounds in peptide synthesis and protein engineering. The tert-butoxycarbonyl group in 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid provides excellent protection for the pyrrole nitrogen, allowing chemists to perform selective reactions on other functional groups. This feature is particularly valuable in the development of peptide-based drugs and biomaterials.
The prop-2-enoic acid moiety in this compound also offers significant advantages. It can participate in Michael addition reactions, polymerization, and cross-coupling reactions, making it a versatile handle for further modifications. This reactivity aligns well with current trends in green chemistry and sustainable synthesis, as it enables efficient, atom-economical transformations.
From a market perspective, the demand for 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid is steadily increasing. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing high-quality batches of this compound for their drug discovery programs. The rise of AI-driven molecular design has further accelerated interest in such specialty chemicals, as they serve as essential inputs for virtual screening and in silico modeling.
Quality control is another critical aspect of 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid production. Researchers often search for information on "HPLC purity standards for Boc-protected pyrrole derivatives" and "storage conditions for acid-sensitive compounds." Proper handling and storage are essential to maintain the integrity of this compound, which typically requires protection from moisture and strong acids to preserve its Boc group.
In summary, 3-{1-(tert-butoxy)carbonyl-1H-pyrrol-2-yl}prop-2-enoic acid (CAS No. 1909358-91-3) is a highly valuable compound in modern chemical research. Its unique structure, combined with its reactivity and compatibility with various synthetic methodologies, makes it indispensable for pharmaceutical development, material science, and bioconjugation. As the scientific community continues to explore new applications for pyrrole-based compounds, this molecule is poised to play an even more significant role in advancing drug discovery and biomedical innovation.
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